molecular formula C15H18F2O3 B3321518 2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane CAS No. 135267-12-8

2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane

Cat. No. B3321518
CAS RN: 135267-12-8
M. Wt: 284.3 g/mol
InChI Key: PWBIMUAZFIPFKO-GIFVDNBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a chiral epoxide that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting the cell cycle. It also has been shown to modulate the activity of various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in DNA synthesis and repair, such as topoisomerase II and PARP. It also has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Physiologically, it has been shown to modulate the activity of various immune cells, such as T cells and natural killer cells, leading to enhanced immune responses.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane is its high potency and selectivity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a potential candidate for cancer therapy. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for research on 2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane. One area of focus is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another area of focus is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention. Finally, clinical trials are needed to evaluate its safety and efficacy as a therapeutic agent for the treatment of cancer and other diseases.

Scientific Research Applications

2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane has been the subject of extensive research due to its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. It also has potential as a therapeutic agent for the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, it has been studied for its ability to modulate the immune system, making it a potential candidate for immunotherapy.

properties

IUPAC Name

2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2O3/c1-10(20-14-4-2-3-7-18-14)15(9-19-15)12-6-5-11(16)8-13(12)17/h5-6,8,10,14H,2-4,7,9H2,1H3/t10-,14?,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBIMUAZFIPFKO-GIFVDNBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@]1(CO1)C2=C(C=C(C=C2)F)F)OC3CCCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141939
Record name 2-[(1R)-1-[(2R)-2-(2,4-Difluorophenyl)-2-oxiranyl]ethoxy]tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135267-12-8
Record name 2-[(1R)-1-[(2R)-2-(2,4-Difluorophenyl)-2-oxiranyl]ethoxy]tetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135267-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1R)-1-[(2R)-2-(2,4-Difluorophenyl)-2-oxiranyl]ethoxy]tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane
Reactant of Route 2
2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane
Reactant of Route 3
Reactant of Route 3
2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane
Reactant of Route 4
2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane
Reactant of Route 5
2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane
Reactant of Route 6
Reactant of Route 6
2-[(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethoxy]oxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.